molecular formula C8H20ClNS B3183365 8-Amino-1-octanethiol hydrochloride CAS No. 937706-44-0

8-Amino-1-octanethiol hydrochloride

Cat. No.: B3183365
CAS No.: 937706-44-0
M. Wt: 197.77 g/mol
InChI Key: CCWZBRKMJBSNQS-UHFFFAOYSA-N
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Description

Significance in Contemporary Materials Science

In the field of materials science, 8-Amino-1-octanethiol (B12958393) hydrochloride is instrumental for the functionalization of surfaces. smolecule.com The ability to form dense, organized self-assembled monolayers allows for the systematic control over the physicochemical properties of a substrate, such as its wettability, adhesion, and chemical reactivity. sigmaaldrich.comsigmaaldrich.com The terminal amino groups on a surface coated with this compound provide reactive sites for the covalent attachment of a diverse array of molecules, including proteins or other biomaterials. interchim.frsigmaaldrich.com

This surface modification capability is critical in the development of advanced materials for various applications. For instance, surfaces functionalized with 8-Amino-1-octanethiol hydrochloride are integral to the fabrication of highly sensitive and specific biosensors. smolecule.com Research has demonstrated that immobilizing enzymes on surfaces modified with this compound can lead to enhanced catalytic efficiency when compared to unmodified surfaces. This highlights its potential in the field of biocatalysis.

Role in Nanotechnology and Surface Engineering

The unique properties of this compound make it particularly valuable in nanotechnology and surface engineering. Its capacity to form robust SAMs on gold is a cornerstone of "bottom-up" nanofabrication, enabling the construction of complex molecular architectures on a nanoscale. smolecule.cominterchim.fr The thiol group serves as a reliable anchor to the gold substrate, while the exposed amino groups create a versatile platform for further functionalization. smolecule.com

This strategy is widely employed in the development of:

Electrochemical Sensors: Functionalized gold electrodes are used in the trace analysis of various substances. For example, they have been used to create ion-channel sensors for the detection of oligonucleotides. smolecule.comsigmaaldrich.com

Biosensors: By immobilizing large quantities of proteins and simultaneously suppressing non-specific adsorption, this compound helps to improve the sensitivity and specificity of biosensors used in medical diagnostics. sigmaaldrich.com

Microarrays: It has been used in the fabrication of peptide microarrays for applications such as the screening of protein kinase activity using surface plasmon resonance. sigmaaldrich.com

The combination of its hydrophilic amino group and hydrophobic alkyl chain facilitates the self-assembly process, making it a key component in creating precisely functionalized surfaces for advanced nanostructured materials and devices. smolecule.com

Chemical and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₁₉NS·HCl scbt.comsigmaaldrich.com
Molecular Weight 197.77 g/mol scbt.comsigmaaldrich.com
Melting Point 158-163 °C sigmaaldrich.comchembk.com
Appearance Solid sigmaaldrich.com
Storage Temperature 2-8°C sigmaaldrich.comsigmaaldrich.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

8-aminooctane-1-thiol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NS.ClH/c9-7-5-3-1-2-4-6-8-10;/h10H,1-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWZBRKMJBSNQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCS)CCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937706-44-0
Record name 937706-44-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis and Derivatization Strategies

Established Synthetic Methodologies

The primary synthesis of 8-Amino-1-octanethiol (B12958393) hydrochloride is typically achieved through nucleophilic substitution reactions. smolecule.com A prevalent method involves the reaction of an 8-halo-octanethiol, such as 8-chlorooctanethiol, with an excess of ammonia. This reaction is generally conducted in a polar aprotic solvent like dimethylformamide (DMF) or ethanol (B145695). smolecule.com The high dielectric constant of DMF helps to stabilize the transition states during the reaction, thereby accelerating the displacement of the chloride ion by the ammonia. smolecule.com

The process can involve refluxing 8-chlorooctanethiol in DMF at elevated temperatures (e.g., 80°C) for several hours to yield the intermediate, 8-aminooctanethiol. smolecule.com This intermediate is subsequently protonated with hydrochloric acid to form the stable hydrochloride salt. smolecule.com To enhance the efficiency of the reaction, catalysts such as ferric chloride may be employed to polarize the carbon-halogen bond, making it more susceptible to nucleophilic attack. smolecule.com A significant challenge in this synthesis is the prevention of side reactions, particularly the oxidation of the thiol group to form disulfides. This is often mitigated by performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and by adding reducing agents like dithiothreitol (B142953) (DTT). smolecule.com

The choice of solvent has a notable impact on the reaction's efficiency, as demonstrated by the varying yields and reaction times. smolecule.com

Table 1: Effect of Solvent on Nucleophilic Substitution Efficiency in the Synthesis of 8-Amino-1-octanethiol smolecule.com

SolventDielectric ConstantReaction Time (hours)Yield (%)
Dimethylformamide (DMF)36.71285
Ethanol24.31872
Water80.12458

Post-Synthetic Functionalization of Amine and Thiol Moieties

The presence of both a terminal amine and a thiol group on the eight-carbon chain makes 8-Amino-1-octanethiol hydrochloride an exceptionally versatile building block for further chemical modification. smolecule.com These two functional groups offer orthogonal reactivity, allowing for selective transformations to introduce a wide array of functionalities.

The primary amine group (-NH2) at the terminus of the molecule serves as a key site for chemical derivatization. smolecule.com This hydrophilic group can undergo a variety of chemical transformations common to primary amines, enabling the attachment of numerous molecules, including biomaterials such as proteins, enzymes, or antibodies. smolecule.comsigmaaldrich.com

One of the most common transformations is N-acylation , where the amine reacts with acylating agents like acid chlorides or acid anhydrides to form a stable amide bond. This reaction is fundamental for attaching carboxylic acid-containing molecules.

Another significant transformation is reductive amination . The amine group can react with an aldehyde or a ketone to form an intermediate iminium ion, which is subsequently reduced by a mild reducing agent to form a secondary or tertiary amine. youtube.com This allows for the coupling of the molecule to aldehyde- or ketone-functionalized surfaces or molecules.

Table 2: Selected Chemical Transformations of the Amine Group

Reaction TypeReactantProduct Functional Group
N-AcylationAcid Chloride / AnhydrideAmide
Reductive AminationAldehyde / KetoneSecondary / Tertiary Amine
AlkylationAlkyl HalideSecondary / Tertiary Amine / Quaternary Ammonium (B1175870) Salt
Reaction with IsothiocyanateIsothiocyanateThiourea

The thiol group (-SH) is highly reactive and central to many applications of 8-Amino-1-octanethiol, particularly in surface chemistry. Its most prominent characteristic is its ability to form strong covalent bonds with noble metal surfaces, especially gold, leading to the formation of self-assembled monolayers (SAMs). smolecule.com This occurs through the spontaneous adsorption of the thiolate species onto the gold surface. smolecule.com

Beyond surface attachment, the thiol group can undergo oxidation, especially in the presence of air or other oxidizing agents, to form a disulfide bond (-S-S-). smolecule.com This reaction involves the coupling of two thiol groups to form a dimer, a process known as oxidative dimerization. The formation of this disulfide bond is often reversible. nih.gov The oxidation of a thiol (RSH) can proceed through a highly reactive sulfenic acid (RSOH) intermediate, which then reacts with another thiol to yield the disulfide (RSSR). nih.gov This reversible disulfide formation is a critical mechanism in various chemical and biological systems for regulating structure and function. nih.gov

Table 3: Common Chemical Transformations of the Thiol Group

Reaction TypeReactant/ConditionProduct Functional Group/Linkage
OxidationAir / Oxidizing AgentsDisulfide (-S-S-)
Thiol-Ene ReactionAlkeneThioether
Michael Additionα,β-Unsaturated CarbonylThioether
Surface AttachmentGold SurfaceGold-Thiolate Bond (Au-S)

Self Assembled Monolayers Sams on Substrates

Fundamental Principles of SAM Formation with 8-Amino-1-octanethiol (B12958393) Hydrochloride

The spontaneous organization of 8-Amino-1-octanethiol hydrochloride molecules on a substrate is a complex process driven by a combination of molecule-substrate and intermolecular interactions. interchim.fr This amine-based alkanethiol is particularly noted for its ability to form SAMs on various surfaces, which facilitates the immobilization of surface atoms and allows for the control of the substrate's physicochemical properties. sigmaaldrich.com

Thiol-Gold Surface Interactions and Adsorption Kinetics

The cornerstone of forming SAMs with this compound on gold substrates is the strong, specific interaction between the thiol (-SH) group and the gold surface. This interaction leads to the formation of a stable gold-thiolate (Au-S) bond. scribd.comnih.gov The adsorption process is influenced by several factors, including the properties of the gold surface, the pH of the solution, and the interaction time. scribd.com

The process of alkanethiols self-assembling on a gold surface can also involve the desorption of the molecules. The rate of this desorption is influenced by the length of the alkyl chain and the pH of the surrounding solution. nih.gov A simple model can explain the loss of alkanethiols from the surface after reductive desorption, which considers the diffusion of the thiolate into the bulk solution at a rate determined by its solubility. nih.gov

Influence of Alkyl Chain Length on Monolayer Organization

The eight-carbon alkyl chain of this compound plays a crucial role in the organization and stability of the resulting monolayer. The length of the alkyl chain in alkanethiols directly impacts the packing density and order of the SAM. nih.gov Longer alkyl chains generally lead to more ordered and densely packed monolayers due to increased van der Waals interactions between adjacent chains.

Research on a series of alkanethiolate SAMs with carbon chain lengths from 8 to 11 has demonstrated that even small increases in chain length can lead to disproportionately large decreases in reactivity with atomic hydrogen, indicating a more passivated and stable surface. uchicago.edu This is attributed to longer chains creating a taller and more dynamically stable monolayer that hinders the approach of reactive species to the sulfur headgroup at the surface. uchicago.edu The stability of the SAM is further enhanced by the increased van der Waals forces associated with longer alkyl chains. scribd.com

Structural Elucidation of this compound SAMs

Molecular Packing Patterns and Surface Topography

On atomically flat gold surfaces like Au(111), alkanethiols such as octanethiol self-assemble into crystalline domains. researchgate.net These domains often exhibit a hexagonal packing pattern. The surface topography, as observed through techniques like scanning tunneling microscopy (STM), reveals these ordered domains, which can be bordered by defect areas. researchgate.net The presence of surface features on the gold substrate, such as step edges on a vicinal surface, can influence the long-range order of the SAM, leading to a nanopatterned molecular layer. researchgate.net

The packing of the monolayer also affects its reactivity. Densely packed domains are less reactive than regions with lower density. uchicago.edu The size and shape of etch pits that can form in the monolayer upon exposure to reactive species are also dependent on the chain length, with shorter chains like octanethiol showing a more significant increase in the mean etch pit area after reaction compared to longer chain thiols. uchicago.edu

Orientation and Conformation within the Monolayer

The orientation of the this compound molecules relative to the gold surface is a key determinant of the SAM's properties. The conformation of the molecule with respect to the substrate is typically described by three angles: the tilt angle, the azimuthal angle, and the twist angle. acs.org For alkanethiols, the alkyl chains are generally tilted from the surface normal to optimize van der Waals interactions between adjacent chains. The specific tilt angle can vary, with studies on similar molecules showing values around 8-13 degrees. acs.org

The terminal amino group (-NH2) of this compound introduces an additional level of complexity and functionality. This group can be modified with amine-reactive materials to further functionalize the gold surface for applications such as immobilizing proteins or other biomaterials. interchim.fr

Hydrophobicity and Surface Wettability Modulation

The terminal functional group of an alkanethiol SAM largely determines the surface's wettability, or its hydrophobic (water-repelling) or hydrophilic (water-attracting) nature. The amino group of this compound imparts a hydrophilic character to the surface. The protonation state of this amino group, which is dependent on the pH of the environment, can further modulate the surface properties. researchgate.netresearchgate.net

Advanced Methodologies for SAM Fabrication and Characterization

The successful construction and validation of this compound SAMs hinge on precise fabrication techniques and comprehensive characterization.

Fabrication Techniques (e.g., Solution Incubation)

The primary and most common method for the fabrication of this compound SAMs is solution incubation. uh.edusigmaaldrich.comscbt.comnih.gov This technique involves the immersion of a clean substrate, typically gold, into a dilute solution of the thiol. sigmaaldrich.com The thiol molecules then self-assemble onto the substrate surface, forming a dense and ordered monolayer.

Several factors influence the quality of the resulting SAM:

Solvent: Ethanol (B145695) is a frequently used solvent for dissolving this compound due to its ability to yield dense SAMs by minimizing thiol oxidation compared to aqueous solutions.

Concentration: Typical concentrations for the thiol solution range from the sub-millimolar to millimolar levels. A common concentration used in research is 1 mM.

Immersion Time: The duration of substrate immersion in the thiol solution is a critical parameter. While self-assembly can be rapid, longer immersion times, often ranging from several hours to 24-48 hours, generally lead to more ordered and well-packed monolayers. sigmaaldrich.com For this compound, immersion times as short as 5-10 minutes have been reported for certain applications.

pH Adjustment: For amine-terminated thiols like this compound, the pH of the solution can be adjusted to influence the protonation state of the terminal amino group. sigmaaldrich.com For instance, a neutral to slightly basic pH (7-8) can deprotonate the amine, making it more reactive for subsequent coupling reactions.

Substrate Preparation: The cleanliness of the substrate is paramount for the formation of high-quality SAMs. sigmaaldrich.com Techniques such as hydrogen flame annealing are employed to remove contaminants from gold substrates before immersion.

Rinsing: After the assembly process, a thorough rinsing step with a suitable solvent, such as ethanol and ultrapure water, is essential to remove any non-chemisorbed (physisorbed) molecules. sigmaaldrich.com

Table 1: Typical Parameters for Solution Incubation of this compound SAMs

Parameter Typical Value/Condition Rationale
Substrate Gold (Au(111)) Strong affinity between sulfur and gold facilitates SAM formation. interchim.fr
Solvent Ethanol Minimizes thiol oxidation, leading to denser SAMs.
Concentration 1 mM A commonly used concentration for achieving good monolayer coverage.
Immersion Time 5 minutes to 48 hours Shorter times can be sufficient, while longer times promote higher order. sigmaaldrich.com
Post-assembly Rinse Ethanol, Ultrapure Water Removes loosely bound molecules, ensuring a clean monolayer.

Microscopic and Spectroscopic Characterization

A suite of surface-sensitive techniques is employed to characterize the structure, composition, and properties of this compound SAMs.

Scanning Tunneling Microscopy (STM): STM provides real-space images of the SAM surface with atomic or molecular resolution. It can reveal the packing arrangement of the alkanethiol molecules, identify domains, and visualize defects within the monolayer. researchgate.net For alkanethiol SAMs on Au(111), STM has been used to observe different structural phases, such as the c(4x2) and (√3x√3)R30° superlattices. researchgate.netresearchgate.net

Atomic Force Microscopy (AFM): AFM is another powerful microscopy technique that can image the topography of the SAM surface. rsc.org Non-contact AFM is particularly useful for imaging organic molecules, as it can resolve molecular packing structures, defects, and domain boundaries without damaging the delicate monolayer. researchgate.net

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive spectroscopic technique that provides information about the elemental composition and chemical state of the atoms within the top few nanometers of the surface. For this compound SAMs, XPS can confirm the successful binding of the thiol to the gold substrate by analyzing the Au 4f and S 2p core level spectra. interchim.frmdpi.com It can also verify the presence and chemical state of the terminal amine group through analysis of the N 1s peak. mdpi.com

Ellipsometry: This optical technique measures the change in polarization of light upon reflection from a surface to determine the thickness of the SAM. The thickness of an this compound monolayer is expected to be around 1.2 nm.

Quartz Crystal Microbalance (QCM): QCM is a mass-sensitive technique that can monitor the formation of the SAM in real-time by measuring the change in resonance frequency of a quartz crystal as the thiol molecules adsorb onto its surface. beilstein-journals.org It can be used to study the kinetics of SAM formation and to quantify the adsorbed mass. interchim.fr

Table 2: Characterization Techniques for this compound SAMs

Technique Information Obtained Typical Findings
Scanning Tunneling Microscopy (STM) Surface morphology, molecular packing, defects Observation of ordered lattices like c(4x2). researchgate.netresearchgate.net
Atomic Force Microscopy (AFM) Surface topography, domain structures High-resolution images of molecular packing and defects. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) Elemental composition, chemical bonding states Confirmation of Au-S bond formation and presence of nitrogen from the amine group. mdpi.com
Ellipsometry Monolayer thickness Thickness of ~1.2 nm for an 8-carbon chain thiol.
Quartz Crystal Microbalance (QCM) Mass adsorption, formation kinetics Real-time monitoring of monolayer formation. beilstein-journals.org

Stability and Durability of this compound SAMs

The long-term performance and reliability of devices and applications utilizing this compound SAMs are critically dependent on their stability under various environmental conditions.

Thermal and Chemical Stability Considerations

The stability of alkanethiol SAMs is influenced by factors such as the length of the alkyl chain and the nature of the terminal functional group.

Thermal Stability: Alkanethiol SAMs on gold generally exhibit good thermal stability. However, at elevated temperatures, desorption of the thiol molecules can occur. Studies on similar alkanethiol SAMs have shown that they can be stable up to around 200°C. utexas.edu The product is considered chemically stable under standard ambient conditions (room temperature). sigmaaldrich.com For storage, it is recommended to keep the compound at -20°C in airtight containers to prevent degradation.

Chemical Stability: The chemical stability of SAMs is crucial for their application in various chemical environments. Well-formed alkanethiol SAMs have shown resistance to certain chemicals. For instance, a C18 thiol SAM was found to withstand exposure to 1 N HCl and 1 N NaOH for a day with no detectable deterioration. uh.edu However, prolonged exposure to harsh chemicals, strong oxidizing agents, and certain ions can lead to damage or desorption of the monolayer. uh.edu The length of the alkyl chain plays a role in chemical resistance, with longer chains generally providing better protection against corrosion. uh.edu

Long-Term Performance in Aqueous and Biological Environments

The stability of this compound SAMs in aqueous and biological media is paramount for their use in biosensors and other biomedical applications. sigmaaldrich.com

Aqueous Environments: The performance of SAMs in aqueous solutions can be affected by the presence of dissolved oxygen, which can lead to oxidation of the thiol and potential desorption. The quality of SAMs formed in aqueous media can also be lower, with an increased defect density compared to those formed in ethanol. The long-term stability in aqueous solutions is a key consideration for applications such as electrochemical sensors.

Biological Environments: In biological media, which are complex aqueous environments containing proteins, salts, and other biomolecules, the stability of the SAM is even more critical. The terminal amino group of this compound is often used to immobilize biomolecules. sigmaaldrich.com The stability of the underlying SAM ensures that the immobilized biomolecules remain functional and that non-specific adsorption of other proteins is minimized, which is crucial for the sensitivity and specificity of biosensors. The eight-carbon chain of this compound is considered to provide a good balance of hydrophobicity and conductivity for such applications.

Surface Functionalization for Bio Interactions and Advanced Applications

Covalent Attachment of Biomolecules onto Amine-Terminated Surfaces

The terminal amine groups of a self-assembled monolayer created by 8-amino-1-octanethiol (B12958393) hydrochloride provide reactive sites for the covalent attachment of a wide array of biomolecules. This immobilization is crucial for the development of biosensors, microarrays, and biocompatible materials. The primary amine can be readily coupled to various functional groups on biomolecules, such as carboxylic acids, through well-established chemical reactions, leading to the formation of stable amide bonds. nih.gov This method ensures that the biomolecules are securely anchored to the surface, which is essential for the stability and reusability of the functionalized material.

Immobilization of Proteins and Enzymes

The covalent immobilization of proteins and enzymes onto surfaces is a critical step in creating bioactive materials for applications ranging from biocatalysis to diagnostics. Amine-terminated SAMs, formed using 8-amino-1-octanethiol hydrochloride, are frequently used to anchor these macromolecules. The exposed amine groups on the surface can react with naturally occurring functional groups on the protein, such as the carboxylic acid groups in aspartic and glutamic acid residues, to form stable covalent bonds. nih.gov This directed attachment helps maintain the protein's structure and, consequently, its biological activity. nih.gov

Compared to non-covalent methods, covalent immobilization offers greater stability, preventing the biomolecules from detaching under varying environmental conditions. nih.gov The use of SAMs ensures a controlled and reproducible surface density of the immobilized proteins. For example, enzymes like uricase have been immobilized on amine-functionalized surfaces for the development of biosensors to detect analytes like uric acid. mdpi.com While some studies use different amine-terminated compounds like cysteamine, the principle of using the terminal amine for physical or covalent attachment is the same. mdpi.com The stability of immobilized enzymes is often enhanced compared to their free-in-solution counterparts, making them more robust for continuous processes. nih.gov

Below is a table summarizing research findings related to protein and enzyme immobilization on amine-functionalized surfaces.

BiomoleculeSubstrateKey Findings
Uricase (Uox)Gold Screen-Printed Electrode (AuSPE)Successful physical immobilization on a cysteamine-based SAM for uric acid detection. mdpi.com
Bovine Serum Albumin (BSA), Lysozyme (LYZ)Amine-terminated SAMsProteins can be attached via electrostatic interactions or covalent binding, with surface morphology depending on the SAM's functionality. nih.gov
Various EnzymesGeneral Solid SupportsCovalent immobilization via amine groups leads to more robust enzymes with greater resistance to environmental changes and allows for reusability. nih.gov

Conjugation of Antibodies and Peptides

The specific binding capabilities of antibodies and the diverse functions of peptides make them highly valuable in medical diagnostics, targeted therapies, and cell biology research. nih.govnih.gov Covalently attaching these molecules to surfaces using this compound allows for the creation of highly specific and functional bio-interfaces. sigmaaldrich.com For instance, peptide microarrays for screening protein kinase activity can be fabricated on surfaces functionalized with this compound. sigmaaldrich.com This enables high-throughput analysis of protein-peptide interactions. nih.gov

The terminal amine of the SAM can be activated to react with carboxyl groups on the peptides or antibodies, or alternatively, the biomolecules themselves can be modified to present a reactive group. nih.govnih.gov This ensures a stable, oriented immobilization that preserves the bio-recognition capabilities of the conjugated molecule. The ability to control the surface density of peptides is crucial, as it can influence cellular responses and the efficiency of interaction assays. nih.gov Research has shown that the mechanism of action of surface-immobilized antimicrobial peptides can differ from their soluble counterparts, sometimes resulting in higher localized activity. frontiersin.org

The following table details research findings on the conjugation of antibodies and peptides.

BiomoleculeApplication/TechniqueSubstrateKey Findings
PeptidesProtein Kinase ScreeningGoldThis compound can be used to fabricate peptide microarrays for surface plasmon resonance-based screening. sigmaaldrich.com
Antimicrobial Peptides (AMPs)Anti-biofilm surfacesGlass, TitaniumSurface immobilization is a critical factor for success; immobilized AMPs can be more effective than soluble ones at similar concentrations. nih.govfrontiersin.org
Anti-PSA AntibodiesImmunoassayGold NanoparticlesSite-specific conjugation methods are superior to random adsorption for antigen recognition sensitivity. nih.gov
TYRSRKY peptideStem Cell CultureGoldThe surface density of immobilized peptides can be controlled by adjusting the mole ratio of alkanethiols during SAM formation, influencing cell adhesion. nih.gov

Grafting of Nucleic Acids and Oligonucleotides

Surfaces functionalized with nucleic acids and oligonucleotides are fundamental to the development of advanced diagnostic tools, including DNA microarrays and electrochemical genosensors. nih.govnih.gov this compound plays a role in creating the initial amine-terminated surface onto which these molecules can be grafted. sigmaaldrich.com The terminal amine group of the SAM can be covalently linked to a modified oligonucleotide, which often has a terminal phosphate (B84403) or a carboxyl group that can be activated for coupling.

This covalent attachment provides the stability needed for repeated hybridization and dehybridization cycles common in DNA sensing applications. researchgate.net The density of the immobilized oligonucleotide probes is a critical parameter that can be controlled and has a significant impact on the efficiency of target DNA hybridization. nih.gov For instance, in the development of electrochemical biosensors, this compound has been used to functionalize gold electrodes for the trace analysis of oligonucleotides. sigmaaldrich.com The resulting amine-terminated surface allows for the construction of sensitive detection platforms. sigmaaldrich.comnih.gov

The table below summarizes research related to the grafting of nucleic acids.

BiomoleculeApplicationSubstrateKey Findings
OligonucleotidePNA-based ion-channel sensorGold ElectrodeThis compound is used for surface functionalization in the trace analysis of oligonucleotides. sigmaaldrich.com
DNA ProbesElectrochemical DNA biosensorGold ElectrodeThe surface density of probes can be precisely controlled by co-immobilization with a spacer thiol, which is key for optimizing hybridization detection. nih.gov
Thiol-tethered DNA probeElectrochemical genosensorScreen-Printed Gold ElectrodeA mixed monolayer of a DNA probe and a spacer thiol (6-mercapto-1-hexanol) was used to detect specific DNA sequences for GMO analysis. nih.gov

Engineering of Hybrid Inorganic-Organic Interfaces

The creation of hybrid materials that combine the properties of inorganic substrates with functional organic layers is a rapidly advancing field. This compound and similar functional alkanethiols are instrumental in bridging these two disparate material classes. By forming a robust SAM on an inorganic surface, it introduces a layer of organic functionality—in this case, primary amines—that can alter surface properties like wettability, charge, and reactivity, or serve as an anchor for subsequent molecular layers.

Integration with Metal Oxides (e.g., TiO2)

Titanium dioxide (TiO2) is a widely used metal oxide in applications such as photocatalysis, sensors, and biomedical implants due to its stability and biocompatibility. Functionalizing TiO2 surfaces with organic molecules can enhance its performance and introduce new capabilities. While direct binding of thiols to TiO2 is less common than to gold, surface modification can be achieved using other coupling agents like silanes. For example, studies have shown the continuous surface functionalization of flame-made TiO2 nanoparticles using octyltriethoxysilane (OTES) to convert the hydrophilic surface to a hydrophobic one. nih.gov This demonstrates the principle of modifying metal oxide surfaces to control their properties. In principle, an amine-terminated silane (B1218182) could be used in a similar fashion to create an amine-functionalized TiO2 surface, which could then be used for biomolecule immobilization, following the same chemical strategies as those used on gold surfaces.

Functionalization of Nanoporous Architectures (e.g., Nanoporous Anodic Alumina)

Nanoporous anodic alumina (B75360) (NAA) is a material characterized by a highly ordered, self-organized structure of cylindrical nanopores. mdpi.comfrontiersin.org This high surface-area-to-volume ratio makes it an excellent platform for sensing, drug delivery, and catalysis. mdpi.comnih.gov The surface chemistry of the alumina can be modified to control interactions with biological and chemical species. researchgate.net While the native surface is aluminum oxide, it can be functionalized to suit specific applications. For instance, the interior of the nanopores can be coated with a thin layer of gold, which can then be readily functionalized with this compound to create a high-density array of amine groups within the porous structure. researchgate.net This approach combines the unique physical architecture of NAA with the versatile surface chemistry of amine-terminated SAMs, enabling the development of highly sensitive optical biosensors and other advanced devices. frontiersin.org The specific geometry of the nanopores has been shown to influence cell adhesion and response, indicating that the combination of physical structure and chemical functionalization is a powerful tool for directing biological interactions. nih.gov

Modulation of Interfacial Properties for Specific Molecular Recognition

The power of this compound lies in its ability to transform a simple metal surface into a chemically active interface capable of specific molecular recognition. The process involves the spontaneous organization of these molecules on a substrate, typically gold, where the thiol group forms a strong, covalent-like bond with the metal. interchim.fr This self-assembly results in a densely packed monolayer that exposes the terminal amino groups to the surrounding environment. These amino groups serve as versatile chemical handles, allowing for the subsequent attachment or interaction with a wide array of biomolecules, including proteins, enzymes, and nucleic acids. interchim.fr This functionalization is fundamental to the creation of biosensors and other analytical devices, as it allows for the controlled immobilization of specific biological entities, thereby facilitating the detection of target analytes with high sensitivity and selectivity.

Control of Surface Charge and Electrostatic Interactions

A key feature of surfaces modified with this compound is the ability to dynamically control the surface charge, which in turn governs electrostatic interactions at the interface. The terminal amino (-NH2) group of the monolayer is a weak base, meaning its charge state is dependent on the pH of the aqueous environment.

In acidic solutions (low pH), the amino groups become protonated, acquiring a positive charge (-NH3+). This creates a positively charged surface that can attract and bind negatively charged molecules, such as the phosphate backbone of DNA, through favorable electrostatic interactions. Conversely, in neutral or basic solutions (higher pH), the amino groups are deprotonated and remain in their neutral state (-NH2), resulting in a surface with reduced positive charge. rsc.orguba.ar This pH-switchable charge characteristic is a powerful tool for controlling the adsorption and desorption of specific molecules. rsc.org For instance, it allows for the selective capture of target biomolecules at one pH and their subsequent release at another, a critical function in reusable biosensors and separation technologies. The electrostatic potential of the surface is therefore a tunable parameter, crucial for directing the assembly and interaction of biological macromolecules. nih.gov

pH ConditionProtonation State of Amino GroupResulting Surface ChargeInteraction with Negatively Charged Molecules (e.g., DNA)
Low pH (Acidic)Protonated (-NH3+)PositiveAttractive
Neutral / High pH (Basic)Deprotonated (-NH2)Neutral / Less PositiveRepulsive or Non-specific

Influence of Ligand Density and Molecular Conformation on Surface Reactivity

The effectiveness of a functionalized surface for molecular recognition depends not only on the chemical nature of the terminal groups but also on their physical arrangement and accessibility. The ligand density and molecular conformation of the this compound SAM are thus critical factors influencing surface reactivity. nih.gov

Molecular Conformation: Alkanethiols like 8-Amino-1-octanethiol typically form highly ordered structures on gold surfaces, often adopting a tilted, all-trans conformation of the alkyl chains to maximize stabilizing van der Waals interactions between adjacent molecules. acs.orgrsc.org This regular, crystalline-like arrangement orients the terminal amino groups in a uniform manner. The precise conformation, including the tilt angle and packing structure (e.g., c(4 × 2) or (√3 × √3)R30° phases), dictates the spatial presentation and availability of the amino groups for interaction. acs.orgresearchgate.net A well-ordered conformation ensures a uniform and predictable reactivity across the surface, which is crucial for reproducible and quantifiable molecular recognition events. Disruption of this order can lead to a less defined interface and reduced binding efficiency. rsc.org

ParameterConditionEffect on Amino Group AccessibilityImpact on Surface Reactivity
Ligand DensityHighDecreased (Steric Hindrance)Potentially Lowered
Optimized (Lower)IncreasedPotentially Enhanced
Molecular ConformationWell-ordered (e.g., all-trans)Uniform and Spatially DefinedPredictable and High
DisorderedNon-uniform and Less DefinedUnpredictable and Lowered

Role in Nanoparticle Functionalization and Hybrid Nanostructures

Preparation of Cationic Gold Nanoparticles

8-Amino-1-octanethiol (B12958393) hydrochloride is instrumental in the synthesis of cationic gold nanoparticles (AuNPs). The thiol group chemisorbs onto the gold surface, forming a dense, organized monolayer, while the protonated amine groups orient outwards, conferring a positive charge to the nanoparticle surface.

The formation and size of gold nanoparticles functionalized with 8-Amino-1-octanethiol are highly dependent on several synthesis parameters. Typically, these nanoparticles are prepared by the chemical reduction of a gold salt, such as tetrachloroauric acid (HAuCl4), in the presence of the aminothiol (B82208). Sodium borohydride (B1222165) (NaBH4) is commonly used as the reducing agent.

The synthesis is often conducted in a water/ethanol (B145695) mixture, as 8-amino-1-octanethiol is soluble in this mixed solvent system. The concentrations of the gold salt, the reducing agent, and the thiol are critical factors that control the outcome of the synthesis.

Key findings from research indicate that:

Reagent Ratios: The successful formation of stable nanoparticles requires a specific ratio of the gold precursor to the thiol. For 8-amino-1-octanethiol, the HAuCl4/thiol concentration ratio must typically be within the range of 1:1 to 1:2. nih.gov Deviating from this range can lead to either particle aggregation or a failure of nanoparticle formation. nih.gov

Concentration Effects: A low concentration of HAuCl4 and a high concentration of NaBH4 tend to facilitate the formation of gold nanoparticles. nih.gov Conversely, high concentrations of the gold precursor can result in aggregation, while low concentrations of the reducing agent may not be sufficient to induce nanoparticle formation. nih.gov

Nanoparticle Size Control: The size of the resulting gold nanoparticles can be tuned by adjusting the concentrations of the reactants. An increase in the concentration of the HAuCl4 solution generally leads to an increase in nanoparticle size. nih.gov In contrast, increasing the concentration of NaBH4 tends to decrease the particle size when the synthesis is performed in water. nih.gov However, in a water/ethanol mixture, high concentrations of NaBH4 have been observed to result in larger gold nanoparticles. nih.gov The ability to control size is crucial, as the optical and electronic properties of gold nanoparticles are size-dependent.

Table 1: Effect of Reactant Concentrations on 8-Amino-1-octanethiol Modified Gold Nanoparticle Formation in Water/Ethanol Mixture

HAuCl4 Concentration (µM) NaBH4 Concentration (µM) HAuCl4 / 8-Amino-1-octanethiol Ratio Outcome
132 5.28 1:1 Formation of Nanoparticles
132 5.28 1:2 Formation of Nanoparticles
132 5.28 1:0.5 Aggregation
132 5.28 1:3 No Formation

Data derived from studies on aminothiol-modified gold nanoparticles. nih.gov

A primary function of 8-Amino-1-octanethiol in this context is to alter the surface properties of the gold nanoparticles.

Surface Charge: Gold nanoparticles synthesized by citrate (B86180) reduction are inherently negatively charged. The introduction of 8-Amino-1-octanethiol hydrochloride during or after the synthesis leads to a reversal of this surface charge. The thiol group binds to the gold surface, while the terminal ammonium (B1175870) groups (-NH3+) are exposed to the solvent, resulting in a net positive surface charge. nih.gov This modification is confirmed by zeta potential measurements, which show a shift from negative to positive values. nih.gov

Colloidal Stability: The layer of aminothiol ligands provides electrostatic and/or steric stabilization, preventing the nanoparticles from aggregating. nih.gov This is crucial for maintaining a stable colloidal suspension, which is a prerequisite for most applications. researchgate.net The stability of these functionalized nanoparticles can be influenced by factors such as pH and the ionic strength of the medium. researchgate.net The presence of the positively charged surface layer creates repulsive forces between the nanoparticles, enhancing their stability in aqueous solutions. nih.gov

Ligand Exchange Mechanisms on Metal Nanoparticles

Ligand exchange is a powerful post-synthesis strategy to modify the surface of nanoparticles and tailor their functionality. In this process, existing ligands on a pre-synthesized nanoparticle are replaced by new, incoming ligands. This compound can be introduced onto the surface of nanoparticles, such as those initially stabilized by citrate, through this mechanism.

The process involves incubating the nanoparticles with a solution of the incoming thiol. The strong affinity of the sulfur atom for the metal surface drives the exchange. This method is advantageous as it separates nanoparticle formation from functionalization, allowing for greater control over the final properties of the hybrid nanostructure. The efficiency of the exchange can depend on the structure of both the incoming and outgoing ligands. For instance, studies have shown that the exchange efficiency on gold nanoparticles can vary significantly, with macromolecules sometimes exhibiting higher exchange rates than small molecules under similar conditions.

Development of Nanoparticle-Based Gene Delivery Systems

The cationic surface imparted by this compound is particularly valuable for biomedical applications, notably in gene delivery. The positively charged nanoparticles can electrostatically interact with and bind to negatively charged genetic material, such as plasmid DNA and siRNA.

This complexation helps to:

Condense Genetic Material: The nanoparticles facilitate the condensation of long DNA strands into more compact structures.

Protect from Degradation: The nanoparticle carrier can protect the genetic material from enzymatic degradation in the biological environment.

Facilitate Cellular Uptake: The net positive charge of the nanoparticle-DNA complex promotes interaction with the negatively charged cell membrane, enhancing cellular uptake.

Research has demonstrated that gold nanoparticles modified with 8-Amino-1-octanethiol can effectively promote gene transfection. nih.gov The efficiency of this process can be influenced by the ratio of nanoparticles to DNA, with higher ratios generally leading to increased transfection efficiency. nih.gov

Functionalization of Carbon Nanotubes and Other Nanomaterials

The utility of this compound extends beyond gold nanoparticles to the functionalization of other nanomaterials. The molecule's ability to form self-assembled monolayers is a versatile technique for modifying a wide range of surfaces. nih.gov

While specific documented examples of this compound being used to functionalize carbon nanotubes (CNTs) or graphene are not as prevalent as for gold, the underlying chemical principles suggest its potential. The thiol group can react with defect sites on the surface of CNTs or the basal plane of graphene oxide, or it can be used in "thiol-ene" click chemistry reactions to covalently attach to the carbon lattice. For other nanomaterials like silver nanoparticles, the thiol group provides a robust anchoring point, similar to its interaction with gold.

The functionalization of these materials with 8-Amino-1-octanethiol would impart a positive surface charge and introduce reactive amine groups. This could improve the dispersibility of CNTs in polar solvents and provide sites for the subsequent attachment of other molecules, such as polymers, drugs, or biomolecules, creating multifunctional nanocomposites for a variety of applications.

Electrochemical and Spectroelectrochemical Investigations

Interfacial Electron Transfer Mechanisms at 8-Amino-1-octanethiol (B12958393) Hydrochloride Modified Electrodes

Self-assembled monolayers of 8-Amino-1-octanethiol hydrochloride on electrode surfaces, typically gold, create a well-defined interfacial environment that significantly influences electron transfer (ET) processes. researchgate.netacs.orguniba.it The terminal amino groups of the monolayer can be protonated, leading to a positively charged surface that facilitates the electrostatic immobilization of negatively charged redox species and biomolecules. interchim.fracs.org This controlled orientation and distance between the electrode and the redox-active molecule are crucial for studying long-range electron transfer. researchgate.net

The mechanism of electron transfer across these SAMs is often described by a tunneling model, where the rate of electron transfer decreases exponentially with the thickness of the monolayer. researchgate.net The alkyl chain of 8-Amino-1-octanethiol acts as a dielectric barrier, and its length is a key determinant of the electron tunneling distance. researchgate.net Studies have shown that for SAMs of aminoalkanethiols, the electron-transfer rate constant decreases as the alkyl chain length increases. researchgate.net The structural integrity and packing density of the SAM are also critical; well-ordered, densely packed monolayers provide a more effective barrier to electron transfer than disordered ones. uniba.itacs.org The presence of pinholes or defects in the monolayer can provide alternative pathways for electron transfer, leading to behavior that resembles an array of microelectrodes. researchgate.net

Redox Chemistry of Immobilized Biomolecules

The functionalized surface provided by this compound SAMs is particularly well-suited for the immobilization and study of biomolecules, especially redox-active proteins like heme proteins. interchim.frelectrochem.jp The terminal amino groups can interact with complementary residues on the protein surface, leading to stable and oriented immobilization that is essential for direct electron transfer between the protein's active site and the electrode. interchim.frmtu.edu

The immobilization of heme proteins, such as cytochrome c, on this compound modified electrodes allows for the direct electrochemical measurement of their redox potentials and the study of their electron transfer dynamics. mtu.edumdpi.com The environment created by the SAM can influence the formal potential of the immobilized protein. nih.gov For instance, the electrostatic interaction between the positively charged amino-terminated SAM and the protein can stabilize specific conformations and affect the redox potential of the heme center. mtu.edunih.gov

The dynamics of electron transfer are highly dependent on the distance and orientation between the heme group and the electrode surface, which are controlled by the SAM. nih.gov Research has demonstrated that for cytochrome c immobilized on amino-terminated SAMs, the electron transfer process is facilitated, allowing for the determination of redox potentials close to those observed for the protein in solution. mtu.edu

Table 1: Redox Potentials of Heme Proteins on Modified Electrodes

Heme Protein Monolayer Electrode Redox Potential (E⁰') vs. SHE Reference
Horse Heart Cytochrome c Mixed SAM with Imidazole-terminated thiol Au ~ +260 mV mtu.edu
Phormidium laminosum Cytochrome c₆ Pyrolytic Graphite PGE ~ +340 mV nih.gov
Arabidopsis thaliana Cytochrome c₆ₐ Pyrolytic Graphite PGE ~ +130 mV nih.gov

Note: The table presents representative data and the exact values can vary with experimental conditions.

The properties of the this compound SAM play a pivotal role in dictating the kinetics of electron transfer to and from the immobilized biomolecule. researchgate.netuniba.it The length of the alkyl chain is a primary factor; longer chains increase the tunneling distance and thus decrease the electron transfer rate constant. researchgate.net A logarithmic dependence of the heterogeneous electron-transfer rate constant on the alkyl chain length has been observed for various redox species attached to aminoalkanethiol monolayers. researchgate.net

The packing density and order of the SAM also affect the kinetics. A well-ordered, crystalline-like SAM presents a uniform barrier to electron transfer, whereas a more disordered or loosely packed monolayer can lead to a distribution of electron transfer rates. uniba.itacs.org Furthermore, the dielectric properties of the monolayer and the nature of the terminal group can modulate the interfacial electric field, thereby influencing the energetics of the electron transfer process. pubcompare.ai The presence of co-adsorbed molecules, creating mixed monolayers, can also be used to tune the properties of the interface and optimize electron transfer kinetics. pubcompare.ai For example, mixing 8-Amino-1-octanethiol with a hydroxyl-terminated thiol can alter the surface properties and enhance the electron transfer rate for certain proteins. pubcompare.ai

Table 2: Electron Transfer Rate Constants for Redox Species on Aminoalkanethiol SAMs

Redox Species Aminoalkanethiol Chain Length (n) Electron Transfer Rate Constant (k⁰) (s⁻¹) Reference
Naphthoquinone 2 9.7 researchgate.net
Naphthoquinone 8 0.78 researchgate.net

Note: This data illustrates the trend of decreasing electron transfer rate with increasing chain length.

Advanced Electrochemical Characterization Techniques

A suite of advanced electrochemical and spectroelectrochemical techniques is employed to characterize electrodes modified with this compound and to probe the behavior of immobilized molecules.

Cyclic voltammetry is a fundamental and powerful technique used to study the redox behavior of systems incorporating this compound SAMs. researchgate.netresearchgate.net CV allows for the determination of key parameters such as the formal redox potential (E⁰'), the electron transfer rate constant (k⁰), and the surface coverage of the immobilized redox species. researchgate.netresearchgate.net

For a reversible, surface-confined redox couple, the cyclic voltammogram exhibits symmetric anodic and cathodic peaks with a peak separation (ΔEp) of ideally 0 mV at low scan rates. researchgate.net As the electron transfer kinetics become slower (quasi-reversible or irreversible), ΔEp increases, and the peak currents may decrease and broaden. researchgate.net By analyzing the dependence of the peak potentials and currents on the scan rate, detailed information about the electron transfer kinetics can be extracted. researchgate.net CV is also used to assess the blocking properties of the SAM towards soluble redox probes, providing insight into the packing density and presence of defects in the monolayer. researchgate.netresearchgate.net

Surface-Enhanced Resonance Raman (SERR) spectroscopy is a highly sensitive technique that provides detailed vibrational information about molecules adsorbed on nanostructured metal surfaces, making it ideal for studying biomolecules immobilized on SAM-modified electrodes. mdpi.comnih.gov When the excitation wavelength is chosen to coincide with an electronic absorption band of the molecule (resonance condition), the Raman signal is further enhanced, allowing for the selective probing of a chromophoric center, such as the heme group in a protein. nih.gov

SERRS studies of heme proteins on this compound-modified surfaces can reveal information about the oxidation state, spin state, and coordination environment of the heme iron. doaj.org This provides a molecular-level understanding of the structural changes that accompany the redox process. nih.gov The technique is non-destructive and can be performed in situ during electrochemical experiments, correlating structural information with electrochemical behavior. mdpi.com

Computational and Theoretical Modeling of 8 Amino 1 Octanethiol Hydrochloride Systems

Atomistic Simulations of SAM Formation and Structure

Atomistic simulations, particularly molecular dynamics (MD), are powerful tools for investigating the dynamic process of self-assembled monolayer formation and the resulting equilibrium structures. These simulations model the behavior of individual atoms over time, governed by a set of classical force fields that describe the intra- and intermolecular interactions.

The formation of 8-Amino-1-octanethiol (B12958393) (8-AOT) SAMs on gold (Au(111)) surfaces is a complex process driven by the strong affinity of the thiol group for gold and the van der Waals interactions between the alkyl chains. Simulations show that upon introduction to the gold surface, 8-AOT molecules rapidly adsorb via their sulfur headgroups. Initially, the adsorbed molecules exist in a disordered, "lying-down" phase. Over time, and depending on factors like surface coverage and solvent environment, the molecules transition to a more ordered, "standing-up" configuration to maximize chain-chain interactions.

Table 1: Simulated Structural Properties of Alkanethiol SAMs

ParameterTypical Value Range for Alkanethiol SAMsInfluence of 8-Amino Group
Tilt Angle (from surface normal) 25° - 35°May increase slightly due to headgroup repulsion.
Monolayer Thickness Dependent on chain length (approx. 1 nm for C8)Can be affected by tilt angle and headgroup solvation.
Surface Coverage ~4.6 molecules/nm²May be slightly lower due to steric and electrostatic hindrance of the headgroup.
Dominant Interactions Au-S chemisorption, van der Waals (inter-chain)Additional hydrogen bonding and electrostatic interactions.

Note: The values presented are typical ranges derived from simulations of various alkanethiols and are expected to be representative for 8-Amino-1-octanethiol SAMs. Specific values can vary based on simulation conditions and force field parameters.

Molecular Dynamics Simulations of Protein Adsorption on Functionalized Surfaces

The ability to control surface properties makes 8-AOT SAMs excellent platforms for studying protein-surface interactions, a critical aspect in the development of biosensors and biocompatible materials. nih.gov Molecular dynamics simulations provide a molecular-level view of the adsorption process, revealing the orientation, conformational changes, and binding energies of proteins on these functionalized surfaces. utexas.edu

Surfaces functionalized with 8-AOT hydrochloride present a positively charged interface at neutral pH due to the protonated amino groups. researchgate.netresearchgate.net This makes them ideal for immobilizing negatively charged proteins through electrostatic interactions. MD simulations can model the entire adsorption event, from the initial diffusion of the protein towards the surface to its final bound state.

These simulations have shown that the initial interaction is often dominated by long-range electrostatic forces, which orient the protein to present its negatively charged residues towards the positively charged SAM surface. Upon closer approach, short-range interactions, including van der Waals forces and hydrogen bonding, become significant. utexas.edu A crucial aspect revealed by MD simulations is the potential for proteins to undergo conformational changes upon adsorption. utexas.edu These changes can range from minor adjustments in side-chain orientations to significant unfolding, which can impact the protein's biological activity.

For instance, simulations of protein adsorption on mixed SAMs containing 8-amino-1-octanethiol and a hydroxyl-terminated thiol can elucidate the influence of surface charge density on protein binding and stability. researchgate.netnih.gov By systematically varying the ratio of the two thiols, researchers can computationally predict the optimal surface composition for high protein immobilization efficiency while minimizing nonspecific adsorption and preserving protein function.

Table 2: Key Findings from MD Simulations of Protein Adsorption on Amino-Terminated SAMs

FindingSignificance
Orientational Preference Proteins align to maximize favorable electrostatic interactions with the charged surface.
Conformational Stability Adsorption can induce both minor and major structural changes in the protein.
Role of Water The displacement of ordered water molecules from the surface and the protein is a key thermodynamic driver of adsorption. utexas.edu
Influence of Ionic Strength Increased salt concentration can screen electrostatic interactions, reducing protein adsorption.

Future Research Directions and Emerging Applications

Integration into Multifunctional Nanosystems

The incorporation of 8-Amino-1-octanethiol (B12958393) hydrochloride into multifunctional nanosystems is a rapidly advancing area of research, with significant implications for drug delivery, diagnostics, and therapeutics. The ability of AOT-HCl to form stable self-assembled monolayers (SAMs) on gold nanoparticles provides a versatile platform for the attachment of various bioactive molecules. nih.govmdpi.com

Drug Delivery: Gold nanoparticles functionalized with AOT-HCl can serve as carriers for therapeutic agents. nih.govmdpi.com The terminal amine groups of the AOT-HCl monolayer can be conjugated with drugs, targeting ligands, and imaging agents, creating a comprehensive theranostic system. nih.gov For instance, anticancer drugs can be attached to the nanoparticles, and targeting moieties can direct them specifically to tumor cells, minimizing off-target effects. nih.gov

Biosensing: The integration of AOT-HCl with quantum dots (QDs) is another promising avenue for creating highly sensitive biosensors. nih.govnih.gov The surface of QDs can be modified with AOT-HCl, and the amine groups can then be used to immobilize antibodies, enzymes, or nucleic acids. mdpi.com This allows for the specific detection of target biomolecules with high sensitivity and selectivity, which is crucial for early disease diagnosis. nih.gov The unique photophysical properties of QDs, such as their bright and stable fluorescence, make them ideal for such applications. nih.gov

Nanosystem ComponentRole of 8-Amino-1-octanethiol hydrochloridePotential Application
Gold NanoparticlesForms a stable self-assembled monolayer for conjugation of bioactive molecules.Targeted drug delivery, theranostics. nih.govmdpi.com
Quantum DotsSurface modification to enable immobilization of biorecognition elements.Highly sensitive biosensors for disease diagnosis. nih.govnih.gov

Exploration of Novel Substrates and Material Interfaces

While gold has been the primary substrate for studying AOT-HCl self-assembled monolayers, future research is actively exploring the use of other materials to broaden the scope of its applications. The interaction of the thiol group with various metal and metal oxide surfaces is a key area of investigation.

Titanium Dioxide (TiO₂): The formation of AOT-HCl SAMs on titanium dioxide surfaces is of particular interest for applications in photocatalysis and biomedical implants. beilstein-journals.orgnih.gov The ability to control the surface properties of TiO₂ using AOT-HCl can influence its photocatalytic activity and its interaction with biological systems. beilstein-journals.orgtechnion.ac.il For example, patterning of SAMs on TiO₂ can be achieved through photocatalytic degradation, opening up possibilities for creating micro-patterned surfaces for various devices. beilstein-journals.org

Indium Tin Oxide (ITO): Indium tin oxide is a transparent conducting oxide widely used in electronic devices such as displays and solar cells. researchgate.netnih.govresearchgate.net The modification of ITO surfaces with AOT-HCl SAMs can alter the work function and surface energy of the electrode, which can improve the efficiency of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. researchgate.netliverpool.ac.uknih.gov Studies have shown that alkanethiols can form well-ordered monolayers on ITO, suggesting that AOT-HCl can be a viable candidate for surface modification in such applications. researchgate.netnih.gov

SubstrateRationale for using this compoundEmerging Application
Titanium Dioxide (TiO₂)Control of surface properties to influence photocatalytic activity and biocompatibility. beilstein-journals.orgnih.govPhotocatalytic devices, biomedical implants.
Indium Tin Oxide (ITO)Modification of electrode work function and surface energy. researchgate.netnih.govOrganic light-emitting diodes (OLEDs), organic photovoltaics (OPVs).

Advanced Methodologies for Controlled Surface Patterning

The ability to create well-defined patterns of AOT-HCl on a surface is crucial for the fabrication of microarrays, biosensors, and other micro- and nano-devices. Advanced lithographic techniques are being explored to achieve precise control over the spatial arrangement of AOT-HCl molecules.

Microcontact Printing (µCP): This soft lithography technique allows for the patterning of SAMs on a substrate with micrometer resolution. nih.govkit.edubu.edu An elastomeric stamp is used to transfer the AOT-HCl "ink" onto the desired surface in a defined pattern. kit.edu This method is particularly useful for creating patterns of proteins and other biomolecules on AOT-HCl functionalized surfaces for applications in cell biology and tissue engineering. bu.edu

Dip-Pen Nanolithography (DPN): For creating patterns with nanoscale resolution, dip-pen nanolithography offers a powerful solution. wikipedia.orgelsevierpure.com In DPN, an atomic force microscope (AFM) tip is used as a "pen" to directly write patterns of AOT-HCl onto a substrate. wikipedia.orgnih.gov This technique provides a high degree of control over the size and shape of the features, enabling the fabrication of nanoarrays and other sophisticated nanostructures. ub.edu

Patterning TechniqueDescriptionResolution
Microcontact Printing (µCP)Transfer of molecules from a patterned elastomeric stamp to a substrate. kit.eduMicrometer
Dip-Pen Nanolithography (DPN)Direct writing of molecules onto a substrate using an AFM tip. wikipedia.orgelsevierpure.comNanometer

Rational Design of Tailored this compound Derivatives

To further enhance the functionality and applicability of AOT-HCl, researchers are focusing on the rational design and synthesis of new derivatives with tailored properties. By modifying the structure of the molecule, it is possible to introduce new functionalities and improve its performance in specific applications.

Introduction of Poly(ethylene glycol) (PEG) Chains: The conjugation of polyethylene glycol (PEG) chains to the amine terminus of AOT-HCl can significantly improve its biocompatibility and resistance to non-specific protein adsorption. peptide.comresearchgate.net PEGylated surfaces are known to repel proteins, which is highly desirable for medical implants and biosensors to minimize biofouling. peptide.com

Attachment of Specific Recognition Moieties: For applications requiring highly specific interactions, the amine group of AOT-HCl can be functionalized with specific recognition elements such as antibodies, aptamers, or peptides. This allows for the creation of surfaces that can selectively capture target molecules or cells. For example, a surface modified with AOT-HCl and a specific antibody could be used to isolate rare cancer cells from a blood sample.

Derivative TypeModificationDesired Property
PEGylated AOT-HClCovalent attachment of poly(ethylene glycol) chains. peptide.comresearchgate.netImproved biocompatibility, resistance to protein fouling.
Bio-functionalized AOT-HClConjugation of antibodies, aptamers, or peptides.Specific molecular or cellular recognition.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 8-amino-1-octanethiol hydrochloride for SAM applications?

  • Methodology : Synthesis typically involves introducing thiol and amine groups onto an 8-carbon chain, followed by hydrochloride salt formation. Purification is achieved via HPLC (≥90% purity) to remove byproducts like unreacted thiols or amines . Ethanol is the preferred solvent for SAM preparation due to its ability to minimize oxidation of the thiol group during deposition .
  • Key Consideration : Verify purity using TLC or HPLC, as impurities can disrupt monolayer formation .

Q. How should this compound be stored to maintain stability, and what degradation risks exist?

  • Storage : Store at -20°C in airtight containers protected from moisture and metals (e.g., iron, copper) to prevent thiol oxidation or HCl dissociation .
  • Degradation Risks : Prolonged storage (>6 months) may lead to discoloration (reddish hues) or reduced SAM quality due to thiol dimerization. Regularly validate stored batches using spectroscopic methods (e.g., FTIR for -SH and -NH2 peaks) .

Q. What is the standard protocol for preparing SAMs using this compound on gold surfaces?

  • Procedure :

Clean Au(111) substrates via hydrogen flame annealing to remove contaminants .

Immerse substrates in 1 mM ethanolic solutions of this compound for 5–10 minutes.

Rinse with ethanol and ultrapure water to remove physisorbed molecules .

  • Optimization : Adjust immersion time based on chain length; longer chains (e.g., n=16) require extended deposition but may reduce electron tunneling efficiency .

Advanced Research Questions

Q. How does chain length (n=8) impact electron transport and biomolecule immobilization in SAMs compared to shorter (n=6) or longer (n=16) analogs?

  • Electron Transport : SAMs with n=8 balance hydrophobicity and conductivity, achieving a double-layer capacitance (Cdl) of ~1.2 µF/cm² and electron-transfer rate constants (kₛ) of 2.1×10⁻³ cm/s for Fe(CN)₆³⁻/⁴⁻, outperforming n=6 (higher leakage) and n=16 (poor tunneling) .
  • Biomolecule Binding : The terminal amine group enables covalent conjugation (e.g., EDC/NHS coupling) for immobilizing proteins or DNA. n=8 provides optimal spacing for steric accessibility .

Q. What analytical techniques are critical for characterizing SAM quality and functional group accessibility?

  • Cyclic Voltammetry (CV) : Assess blocking efficiency using redox probes (e.g., Fe(CN)₆³⁻/⁴⁻). Ideal SAMs show peak separation (ΔEp) >300 mV at 0.05 V/s .
  • AFM/Contact Angle Measurements : Thickness (~1.2 nm) and hydrophilicity (contact angle ~60°) confirm monolayer integrity .
  • XPS/FTIR : Validate -SH oxidation to Au-S bonds (Au 4f peaks at 84 eV) and amine availability (N1s peaks at 399.5 eV) .

Q. How do solvent polarity (ethanol vs. water) and pH affect SAM formation and stability?

  • Solvent : Ethanolic solutions yield denser SAMs due to reduced thiol oxidation vs. aqueous media. Aqueous deposition increases defect density (Cdl rises to ~2.5 µF/cm²) .
  • pH : Neutral to slightly basic conditions (pH 7–8) enhance amine deprotonation for biomolecule coupling. Acidic conditions (pH <5) protonate amines, reducing reactivity .

Q. What safety protocols are essential for handling this compound, given its reactivity?

  • PPE : Use nitrile gloves, lab coats, and goggles. Work in fume hoods to avoid inhalation of HCl vapors .
  • Waste Disposal : Neutralize with bicarbonate before disposal. Follow 40 CFR Part 261 (US) or 91/156/EEC (EU) for hazardous waste .

Data Contradictions and Resolutions

  • Chain-Length Efficiency : suggests n=8 maximizes voltammetric signal intensity, while n=16 underperforms due to poor tunneling. However, n=16 may be preferable for ultra-low fouling applications, highlighting context-dependent optimization .
  • Solvent Choice : Ethanol is preferred for SAM quality, but aqueous solutions may better mimic biological conditions for in situ functionalization .

Methodological Recommendations

  • For biomolecule studies, pre-functionalize SAMs with heterobifunctional crosslinkers (e.g., sulfo-SMCC) to enhance binding specificity .
  • Use impedance spectroscopy to quantify defect density and optimize deposition time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.